molecular formula C14H10N4O5S B2768560 N-(4-nitrobenzoyl)-N'-(4-nitrophenyl)thiourea CAS No. 19249-95-7

N-(4-nitrobenzoyl)-N'-(4-nitrophenyl)thiourea

Cat. No. B2768560
CAS RN: 19249-95-7
M. Wt: 346.32
InChI Key: OBZOTQJIUPWICF-UHFFFAOYSA-N
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Description

N-(4-nitrobenzoyl)-N'-(4-nitrophenyl)thiourea (NBTU) is a chemical compound which has been studied for its various applications in scientific research. It has been used as a reagent in a variety of chemical reactions, as a biological tool for studying certain biochemical pathways, and as an inhibitor of certain enzymes. In

Scientific Research Applications

Synthesis and Characterization

N-(4-nitrobenzoyl)-N'-(4-nitrophenyl)thiourea is part of a broader class of compounds known as benzoylthiourea derivatives, which have been synthesized and characterized through various methods including X-Ray crystallography, FT-IR, NMR, and UV–Vis spectroscopy. These compounds have shown interesting configurations and bonding properties, which are significant for their potential applications in different fields of research. For instance, the synthesis and characterization of such derivatives reveal their crystalline forms and molecular configurations, which are crucial for understanding their interaction with other molecules and their stability under different conditions (Abosadiya et al., 2019).

Molecular Structure and Anticancer Properties

Some derivatives of N-(4-nitrobenzoyl)-N'-(4-nitrophenyl)thiourea have been studied for their molecular structures and potential anticancer properties. These studies involve the use of quantum chemical calculations and spectroscopic methods to determine the structural attributes of the compounds. Moreover, certain derivatives have been evaluated for their cytotoxicity against different cancer cell lines, indicating their potential as anticancer agents. This exploration into the anticancer properties demonstrates the relevance of these compounds in medicinal chemistry and pharmacology (Pandey et al., 2019).

Biological Activities

The biological activities of nitrosubstituted acyl thioureas, including derivatives similar to N-(4-nitrobenzoyl)-N'-(4-nitrophenyl)thiourea, have been a subject of interest. Studies have shown these compounds exhibit diverse biological activities, such as DNA-binding properties, antioxidant, cytotoxic, antibacterial, and antifungal activities. These findings suggest that benzoylthiourea derivatives could serve as potential leads for the development of new therapeutic agents targeting various diseases and conditions (Tahir et al., 2015).

Chemosensor Applications

Certain thiourea derivatives have been investigated for their use as chemosensors, capable of selective recognition of specific anions. These studies involve the synthesis of thiourea-based chemosensors and their evaluation through UV-vis and NMR studies for the detection of fluoride and acetate anions, showcasing their potential application in environmental monitoring and analytical chemistry (Misra et al., 2009).

properties

IUPAC Name

4-nitro-N-[(4-nitrophenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O5S/c19-13(9-1-5-11(6-2-9)17(20)21)16-14(24)15-10-3-7-12(8-4-10)18(22)23/h1-8H,(H2,15,16,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBZOTQJIUPWICF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(=S)NC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-nitrobenzoyl)-N'-(4-nitrophenyl)thiourea

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